N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE
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Overview
Description
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions . Another method involves the use of ethyl acetate as a solvent, with TBHP alone, leading to a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazopyridines, while substitution reactions may yield various substituted pyridine derivatives .
Scientific Research Applications
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and are synthesized under similar conditions.
Thienopyridine derivatives: These compounds also contain a pyridine moiety and exhibit similar biological activities.
Uniqueness
N-[(3-{[(PYRIDIN-3-YL)FORMAMIDO]METHYL}PHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structure, which allows for a diverse range of chemical reactions and interactions with biological targets
Properties
IUPAC Name |
N-[[3-[(pyridine-3-carbonylamino)methyl]phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-6-2-8-21-13-17)23-11-15-4-1-5-16(10-15)12-24-20(26)18-7-3-9-22-14-18/h1-10,13-14H,11-12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOGIJRAPLKXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CN=CC=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357033 |
Source
|
Record name | ST50922959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88210-26-8 |
Source
|
Record name | ST50922959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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